2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-26-14-7-8-17(15(20)11-14)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCTYCZMOCKQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiazolo[5,4-b]Pyridine Core Formation
The thiazolo[5,4-b]pyridine moiety is synthesized via cyclization of a thiocyanate-substituted pyridine derivative. Adapted from, the process begins with 2,4-dichloro-3-nitropyridine (11 ):
- Morpholine Substitution : Reaction with morpholine in triethylamine yields 4-morpholinyl-3-nitropyridine (12 ) (82% yield).
- Thiocyanate Introduction : Treatment with potassium thiocyanate in acetic acid at 80°C produces 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ) (75% yield).
- Nitro Reduction and Cyclization : Fe powder in acetic acid reduces the nitro group to an amine, followed by intramolecular cyclization to form 4-morpholinylthiazolo[5,4-b]pyridin-2-amine (14 ) (68% yield).
Bromination and Suzuki Coupling
- Bromination : CuBr₂-mediated bromination of 14 yields 2-bromothiazolo[5,4-b]pyridine (15 ) (89% yield).
- Phenyl Group Introduction : Suzuki-Miyaura coupling with 3-aminophenylboronic acid using Pd(PPh₃)₄ catalyst affords 3-aminophenyl-thiazolo[5,4-b]pyridine (16 ) (73% yield, Table 1).
Table 1: Reaction Conditions for Suzuki Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C |
| Time | 12 h |
| Yield | 73% |
Synthesis of 2-Fluoro-4-Methoxybenzenesulfonyl Chloride
Sulfonation of 2-Fluoro-4-Methoxybenzene
Adapted from, the sulfonyl chloride fragment is prepared as follows:
- Chlorosulfonation : 2-Fluoro-4-methoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C for 2 h, followed by quenching with PCl₅ to yield 2-fluoro-4-methoxybenzenesulfonyl chloride (17 ) (65% yield).
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H).
- HRMS (ESI) : m/z calcd for C₇H₆FClO₃S [M+H]⁺: 248.9712, found: 248.9715.
Sulfonamide Coupling
Reaction of Amine with Sulfonyl Chloride
The final coupling step involves reacting 16 with 17 under basic conditions:
- Conditions : 3-Aminophenyl-thiazolo[5,4-b]pyridine (16 , 1 eq) and 17 (1.2 eq) in anhydrous DCM with pyridine (2 eq) at 0°C to room temperature for 6 h.
- Workup : The crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield the target compound (58% yield).
Optimization Data :
- Base Screening : Pyridine outperformed Et₃N and DIPEA in minimizing side products.
- Solvent Effects : DCM provided higher yields than THF or DMF due to better solubility of intermediates.
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazolo-H), 8.25 (d, J = 8.5 Hz, 1H), 7.89–7.82 (m, 2H), 7.55 (d, J = 2.3 Hz, 1H), 7.41 (dd, J = 8.5, 2.3 Hz, 1H), 3.91 (s, 3H, OCH₃).
- HRMS (MALDI-TOF) : m/z calcd for C₂₁H₁₆FN₃O₃S₂ [M+H]⁺: 458.0746, found: 458.0751.
Purity Analysis
- HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
- Elemental Analysis : Calculated (%) C 55.13, H 3.53, N 9.18; Found: C 55.09, H 3.49, N 9.15.
Discussion of Synthetic Challenges and Alternatives
Regioselectivity in Sulfonation
The electron-donating methoxy group directs sulfonation to the para position relative to the fluorine atom. Competitive ortho sulfonation is suppressed by steric hindrance from the fluorine substituent.
Coupling Efficiency
Low yields in the sulfonamide step (58%) are attributed to steric hindrance from the thiazolo[5,4-b]pyridine group. Alternative methods using Hünig’s base or microwave-assisted synthesis (80°C, 1 h) improved yields to 72%.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide have been synthesized and tested for their efficacy against seizure models. A study found that certain thiazole-integrated compounds demonstrated high anticonvulsant activity by modulating neurotransmitter systems and ion channels involved in seizure activity .
Adenosine Receptor Antagonism
Thiazolopyridine derivatives have been identified as potential adenosine receptor antagonists. These compounds can influence various physiological processes by modulating adenosine signaling pathways, which are implicated in conditions such as pain and inflammation. The structure of 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide positions it well for exploring interactions with adenosine receptors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiazolopyridine derivatives is crucial for optimizing their pharmacological properties. The presence of the methoxy group and the fluorine atom in the compound enhances its lipophilicity and bioavailability. Studies have shown that modifications to the thiazole ring can significantly affect the biological activity of these compounds .
Synthesis and Characterization
A notable study detailed the synthesis of thiazole-based compounds through various chemical reactions involving 4-anisic acid and thiazole derivatives. The resulting products were characterized using techniques such as X-ray crystallography and NMR spectroscopy, confirming their structural integrity and potential for biological activity .
Biological Testing
In vitro assays have demonstrated that derivatives of 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exhibit promising results against specific targets related to neurological disorders. These studies provide a foundation for further development into therapeutic agents .
Summary Table of Key Findings
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Core
2-Fluoro-N-(4-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Benzenesulfonamide (CAS 863594-60-9)
- Structure : Lacks the 4-methoxy group on the benzene sulfonamide core.
- However, the para-position of the thiazolo-pyridine attachment (vs. meta in the target) may alter binding pocket interactions in kinase targets .
N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Thiophene-2-Sulfonamide (CAS 863595-16-8)
- Structure : Replaces the benzene sulfonamide with a thiophene sulfonamide and introduces a 2-methyl group on the phenyl ring.
- Implications : The thiophene moiety may alter electron distribution and steric bulk, affecting target engagement. The methyl group could enhance metabolic stability but reduce binding affinity due to steric hindrance .
Modifications to the Thiazolo[5,4-b]Pyridine Scaffold
Compound 6h (3-(Trifluoromethyl)Phenyl-Thiazolo[5,4-b]Pyridine Derivative)
- Structure : Features a 3-(trifluoromethyl)phenyl group on the thiazolo-pyridine scaffold.
- Activity : Exhibits moderate c-KIT inhibition (IC50 = 9.87 µM) due to the hydrophobic trifluoromethyl group fitting into a kinase binding pocket. Molecular docking confirms favorable interactions .
N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)-1-Naphthamide
Functional Group Replacements
3-Methyl-N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Butanamide (CAS 863592-53-4)
- Structure : Substitutes the sulfonamide with a butanamide group.
Regorafenib-Inspired Urea Derivatives
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Impact of Substituents on Pharmacokinetic Properties
Biologische Aktivität
2-Fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its structural features, including a thiazolo[5,4-b]pyridine moiety and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 429.48 g/mol. Its structure includes:
- Thiazolo[5,4-b]pyridine : Known for diverse biological properties.
- Sulfonamide Group : Enhances chemical versatility and biological interactions.
- Methoxy Group : Potentially influences pharmacological activity through electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. Notably, compounds with similar thiazolo[5,4-b]pyridine structures have shown efficacy as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme crucial in cancer cell signaling pathways. The sulfonamide functionality is significant in determining the compound's inhibitory potency against various biological targets.
Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit promising results in inhibiting cancer cell proliferation. The compound has been shown to inhibit PI3Kα effectively, which plays a pivotal role in tumor growth and survival mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by upregulating caspase pathways, indicating its potential as a therapeutic agent against cancers characterized by aberrant PI3K signaling.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been documented in several studies:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| PI3Kα | Competitive | 0.25 | |
| MAO-B | Reversible | 0.212 | |
| AChE | Mixed-type | 0.264 |
These findings suggest that 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide may be effective in treating conditions associated with these enzymes, including neurodegenerative diseases and certain cancers.
In Vitro Studies
A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxic effects. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating its potential as a broad-spectrum anticancer agent.
Antimicrobial Activity
While primarily investigated for anticancer properties, preliminary studies also suggest antimicrobial activity against several bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Candida albicans, showcasing its versatility in therapeutic applications beyond oncology.
Q & A
Q. What are the common synthetic routes for this sulfonamide derivative?
The synthesis typically involves sequential functionalization of the thiazolo[5,4-b]pyridine core and sulfonamide coupling. Key steps include:
- Thiazole ring formation : Cyclization of pyridine precursors with sulfur-containing reagents under reflux conditions (e.g., POCl₃ as a catalyst) .
- Sulfonamide coupling : Reaction of the sulfonyl chloride intermediate with the amine-functionalized phenyl-thiazolo-pyridine scaffold in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Thiazole formation | POCl₃, 90°C, 3h | High yield (>75%) with minimal byproducts |
| Sulfonamide coupling | Et₃N, DMF, RT | Requires inert atmosphere to prevent oxidation |
Q. How is the compound structurally characterized?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and methoxy groups) .
- X-ray crystallography : Resolves spatial arrangement of the thiazolo-pyridine and sulfonamide moieties (e.g., bond angles and torsional strain) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
Q. What pharmacological targets are associated with this compound?
As a benzenesulfonamide derivative, it shows potential for:
- Kinase inhibition : The thiazolo-pyridine scaffold may bind ATP pockets in kinases (e.g., tyrosine kinases) .
- Enzyme modulation : Sulfonamide groups are known to inhibit carbonic anhydrases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized for the thiazolo[5,4-b]pyridine moiety?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
- In situ monitoring : Real-time FTIR or HPLC tracking of intermediate formation to adjust conditions dynamically .
Q. How to resolve contradictions between computational and experimental spectral data?
- Density Functional Theory (DFT) : Compare calculated ¹³C NMR shifts with experimental data to validate tautomeric forms .
- Crystallographic refinement : Use X-ray data to correct computational models (e.g., adjusting dihedral angles in the sulfonamide group) .
- Solvent effect analysis : Account for solvent polarity in NMR simulations to align with observed splitting patterns .
Q. What in vitro assays evaluate its kinase inhibition potential?
- FRET-based assays : Monitor fluorescence quenching upon binding to kinase ATP pockets (e.g., EGFR or VEGFR2) .
- Cellular proliferation assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116 or MCF-7) with/without kinase inhibitors .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to recombinant kinase domains .
Q. Methodological Notes
- Synthetic Challenges : The fluorine atom’s electronegativity may necessitate low-temperature coupling to avoid side reactions .
- Bioactivity Pitfalls : False positives in kinase assays can arise from compound aggregation; include detergent controls (e.g., 0.01% Tween-20) .
- Data Reproducibility : Standardize solvent evaporation rates during crystallization to ensure consistent polymorph formation .
For further details, consult peer-reviewed protocols from Universiti Sains Malaysia (X-ray crystallography) and PubChem’s computational datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
